- Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moietyResearch Journal of Pharmaceutical, 2015, 6(4), 704-716,
Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)

940-64-7 structure
Nome do Produto:2-(4-methylphenoxy)acetic acid
2-(4-methylphenoxy)acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (4-Methylphenoxy)acetic acid
- 4-Methylphenoxyacetic acid
- (p-Tolyloxy)-acetic acid
- 2-(4-Methylphenoxy)acetic acid
- Aceticacid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
- 2-p-Tolyloxyacetic acid
- NSC 38176
- p-(Tolyloxy)acetic acid
- p-Methylphenoxyacetic acid
- 2-(p-tolyloxy)acetic acid
- acetic acid, (4-methylphenoxy)-
- WWY23322IK
- SFTDDFBJWUWKMN-UHFFFAOYSA-N
- p-Toloxyacetic acid
- p-tolyloxy-acetic acid
- Enamine_002060
- 4-methyl-phenoxyacetic acid
- ARONIS006939
- 2-(4-Methylphenoxy)acetic acid (ACI)
- Acetic acid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
- 2-(4-methylphenoxy)acetic acid
-
- MDL: MFCD00014365
- Inchi: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- Chave InChI: SFTDDFBJWUWKMN-UHFFFAOYSA-N
- SMILES: O=C(COC1C=CC(C)=CC=1)O
- BRN: 2047591
Propriedades Computadas
- Massa Exacta: 166.06300
- Massa monoisotópica: 166.063
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 3
- Complexidade: 148
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 1.9
- Superfície polar topológica: 46.5
Propriedades Experimentais
- Cor/Forma: Not determined
- Ponto de Fusão: 138.0 to 142.0 deg-C
- Ponto de ebulição: 297.2°C at 760 mmHg
- Ponto de Flash: 120°C
- PSA: 46.53000
- LogP: 1.45840
- Solubilidade: Not determined
- λmax: 222(EtOH)(lit.)
2-(4-methylphenoxy)acetic acid Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S37/39
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Classe de Perigo:IRRITANT
2-(4-methylphenoxy)acetic acid Dados aduaneiros
- CÓDIGO SH:2918990090
- Dados aduaneiros:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-methylphenoxy)acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB118002-10 g |
(4-Methylphenoxy)acetic acid, 98%; . |
940-64-7 | 98% | 10 g |
€58.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025951-500mg |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 500mg |
3233.0CNY | 2021-07-15 | ||
eNovation Chemicals LLC | D955102-100g |
(4-METHYLPHENOXY)ACETIC ACID |
940-64-7 | 98.0% | 100g |
$190 | 2024-06-07 | |
Enamine | EN300-16890-0.1g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98% | 0.1g |
$19.0 | 2023-09-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252463-5g |
4-Methylphenoxyacetic acid |
940-64-7 | 98% | 5g |
¥102.00 | 2024-04-24 | |
Enamine | EN300-16890-25.0g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98% | 25g |
$72.0 | 2023-05-03 | |
Life Chemicals | F1924-0029-0.5g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
Life Chemicals | F1924-0029-2.5g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
abcr | AB118002-250 g |
(4-Methylphenoxy)acetic acid, 98%; . |
940-64-7 | 98% | 250 g |
€422.00 | 2023-07-20 | |
TRC | B399885-250mg |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 250mg |
$ 50.00 | 2022-06-07 |
2-(4-methylphenoxy)acetic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referência
- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome InhibitorsJournal of Medicinal Chemistry, 2013, 56(10), 3783-3805,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium carbonate , Potassium iodide Solvents: Polyethylene glycol
1.2 -
1.2 -
Referência
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivativesYouji Huaxue, 2008, 28(6), 1083-1086,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referência
- High-yielding cleavage of (aryloxy) acetatesEuropean Journal of Organic Chemistry, 2008, (2), 337-342,
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, reflux
Referência
- Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Platinum , Lead nitrate , Cadmium nitrate Solvents: Water ; rt → 40 °C
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referência
- Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
Referência
- Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamideHuaxue Shijie, 2005, 46(12), 741-744,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Referência
- Formononetin derivative, preparation method, and medicinal use thereof, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide , Polyethylene glycol Solvents: Dimethylformamide ; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
Referência
- A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditionsIndian Journal of Chemistry, 2006, (5), 1312-1314,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Referência
- Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unitYouji Huaxue, 2006, 26(11), 1571-1575,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
Referência
- Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalystHuaxue Shiji, 2000, 22(1), 47-48,
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Some new aryloxyacetic acidJournal of the Institution of Chemists (India), 2003, 75(2), 62-63,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Referência
- Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous mediumRussian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Referência
- Microwave irradiation-promoted synthesis of aryloxy acetic acidsChemical Research in Chinese Universities, 2004, 20(2), 213-215,
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation, China, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Referência
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456,
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referência
- Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agentsJournal of Molecular Structure, 2022, 1247,,
Método de produção 19
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referência
- Facile hydrolysis of esters with KOH-methanol at ambient temperatureMonatshefte fuer Chemie, 2004, 135(1), 83-87,
Método de produção 20
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referência
- Preparation of heterocyclic oxyacetamide herbicide, China, , ,
2-(4-methylphenoxy)acetic acid Raw materials
- 2-(4-Iodophenoxy)acetic Acid
- Stannane, tribromomethyl-
- Ethylene Glycol Mono-p-tolyl Ether
- Acetic acid,2-(4-methylphenoxy)-, methyl ester
- Ethyl (p-tolyloxy)acetate
2-(4-methylphenoxy)acetic acid Preparation Products
2-(4-methylphenoxy)acetic acid Literatura Relacionada
-
1. Index of subjects, 1948
-
2. Crystal and molecular structure of alnuserol, a new 11-hydroxylated C31 dammarane-type triterpene from Alnus serrulatoidesToshifumi Hirata,Takayuki Suga J. Chem. Soc. Perkin Trans. 2 1978 347
-
3. Index of subjects, 1939
-
M. Ilkaeva,I. Krivtsov,E. Bartashevich,S. A. Khainakov,J. R. García,E. Díaz,S. Ordó?ez Green Chem. 2017 19 4299
-
Yong Gao,Ruirui Hua,Hongquan Yin,Fu-Xue Chen Org. Chem. Front. 2023 10 2538
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid

Pureza:99%
Quantidade:100g
Preço ($):240.0